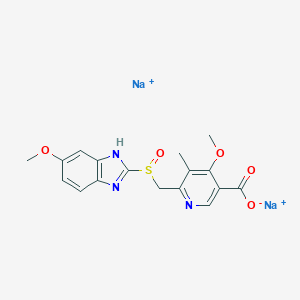

Omeprazole acid

Description

Properties

IUPAC Name |

disodium;4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22);;/q;2*+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRBLNMZIGPHOK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)[O-])OC.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N3Na2O5S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-84-1 | |

| Record name | Omeprazole acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120003841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 120003-84-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Omeprazole in Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a substituted benzimidazole (B57391), represents a cornerstone in the therapeutic management of acid-related gastrointestinal disorders. Its profound and long-lasting inhibitory effect on gastric acid secretion stems from a highly specific, covalent interaction with the final effector of acid production in gastric parietal cells: the H+/K+-ATPase, or proton pump. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning omeprazole's action, detailing the key experimental methodologies that have elucidated this process and presenting relevant quantitative data for comparative analysis.

The Parietal Cell and the H+/K+-ATPase: The Locus of Action

The mammalian parietal cell is a highly specialized epithelial cell within the gastric mucosa responsible for secreting hydrochloric acid (HCl).[1] This process is mediated by the H+/K+-ATPase, a P-type ATPase embedded in the membrane of intracellular tubulovesicles in the resting state.[2][3] Upon stimulation by secretagogues such as histamine, gastrin, or acetylcholine, these tubulovesicles fuse with the apical membrane, forming an extensive secretory canaliculus and positioning the H+/K+-ATPase to pump protons (H+) into the gastric lumen in exchange for potassium ions (K+).[2][3] This enzymatic activity is the final, rate-limiting step in gastric acid secretion.[4]

The Pharmacological Mechanism of Omeprazole: A Prodrug Approach

Omeprazole is administered as an inactive prodrug, a critical feature for its targeted action.[5][6] Its lipophilic nature allows for ready absorption from the small intestine and systemic distribution.[5][7] As a weak base, omeprazole selectively accumulates in the acidic environment of the parietal cell's secretory canaliculus.[4][8]

Acid-Catalyzed Activation

In the highly acidic milieu of the canaliculus (pH < 2), omeprazole undergoes a proton-catalyzed molecular rearrangement.[5][9] This chemical transformation converts the inactive benzimidazole into a reactive tetracyclic sulfenamide (B3320178) intermediate.[5][10] This activation is a crucial step, ensuring that the inhibitory action of omeprazole is localized to the site of acid secretion, thereby minimizing systemic side effects.[4]

Covalent and Irreversible Inhibition of the H+/K+-ATPase

The activated sulfenamide is a highly reactive, electrophilic species that readily forms a covalent disulfide bond with sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[5][11][12] This covalent modification is essentially irreversible under physiological conditions.[5][13]

Experimental evidence from site-directed mutagenesis and biochemical studies has identified key cysteine residues involved in this interaction. Omeprazole primarily targets Cys813, located in the luminal loop between the 5th and 6th transmembrane segments of the H+/K+-ATPase, and to a lesser extent, Cys892.[10] The formation of this disulfide bridge induces a conformational change in the enzyme, rendering it incapable of transporting protons.[13]

The consequence of this irreversible inhibition is a profound and sustained suppression of both basal and stimulated gastric acid secretion, irrespective of the nature of the stimulus.[4][13] The restoration of acid secretion is not dependent on the dissociation of the drug, which has a relatively short plasma half-life of about one hour, but rather on the de novo synthesis of new H+/K+-ATPase molecules.[13][14] The half-life of the proton pump protein is approximately 54 hours in rats.[10]

Quantitative Data on Omeprazole's Inhibitory Action

The following tables summarize key quantitative parameters that define the interaction of omeprazole with the H+/K+-ATPase and its effect on gastric acid secretion.

| Parameter | Value | Species/System | Conditions | Reference(s) |

| IC50 for H+/K+-ATPase Inhibition | 4 µM | Human isolated gastric membrane vesicles | - | [15] |

| 5.8 µM | Not specified | - | [16] | |

| 2.4 µM | Hog gastric membrane vesicles | Acidifying conditions | [3] | |

| IC50 for Inhibition of Acid Formation | ~50 nM | Isolated human gastric glands | Histamine, db-cAMP, or K+ stimulated | [15] |

| 0.16 µM | Not specified | Histamine-induced acid formation | [16] | |

| In Vivo ED50 for Inhibition of Acid Secretion | 1.5 µmol/kg | Rat | Intravenous, basal and stimulated | [17] |

| 1.2 µmol/kg | Dog (Heidenhain pouch) | Oral, histamine-stimulated | [17] | |

| Binding Stoichiometry | ~2 mol omeprazole / mol phosphoenzyme | Rabbit gastric mucosa | At total H+/K+-ATPase inhibition | [18] |

| 2 mol omeprazole / mol phosphoenzyme | Isolated gastric vesicles | At total inhibition of K+ + valinomycin-stimulated activity | [16] |

Experimental Protocols

The elucidation of omeprazole's mechanism of action has been dependent on a variety of sophisticated in vitro and in vivo experimental techniques. The following sections provide an overview of the methodologies for key experiments.

Isolation of Parietal Cells and Gastric Glands

Objective: To obtain viable parietal cells or intact gastric glands for in vitro studies of acid secretion and H+/K+-ATPase activity.

Methodology:

-

Tissue Preparation: The gastric mucosa is harvested from a suitable animal model (e.g., rabbit, rat, or guinea pig).[13][14][19]

-

Enzymatic Digestion: The mucosa is minced and subjected to enzymatic digestion, typically using collagenase or a combination of pronase and EDTA.[13][14][19] This process breaks down the connective tissue, releasing individual cells and gastric glands.

-

Cell Separation: Parietal cells, being larger and denser than other gastric mucosal cells, can be enriched using techniques such as velocity sedimentation or density gradient centrifugation.[4][20]

-

Viability Assessment: Cell viability is confirmed using methods like trypan blue exclusion.[4]

In Vitro H+/K+-ATPase Activity Assay

Objective: To measure the enzymatic activity of the H+/K+-ATPase and assess its inhibition by omeprazole.

Methodology:

-

Preparation of Gastric Microsomes: Gastric membrane vesicles enriched in H+/K+-ATPase are prepared from homogenized gastric mucosa by differential centrifugation.[21]

-

Assay Conditions: The assay is typically conducted in a buffer at a specific pH (e.g., 6.1 for omeprazole activation, then shifted to 7.4 for the ATPase reaction).[22]

-

Initiation of Reaction: The reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.[21]

-

Measurement of ATPase Activity: The enzymatic activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. This is often achieved using a colorimetric method, such as the Fiske-Subbarow method, and measuring the absorbance spectrophotometrically.[21]

-

Inhibition Studies: To determine the IC50 value, the assay is performed in the presence of varying concentrations of omeprazole.

Aminopyrine (B3395922) Accumulation Assay for Gastric Acid Secretion

Objective: To indirectly measure acid secretion in isolated gastric glands or parietal cells.

Methodology:

-

Principle: The weakly basic radiolabeled compound, [14C]-aminopyrine, freely diffuses across cell membranes but becomes protonated and trapped in acidic compartments. The extent of its accumulation is therefore proportional to the degree of acid secretion.[8][19]

-

Incubation: Isolated gastric glands or parietal cells are incubated with [14C]-aminopyrine in the presence or absence of secretagogues (e.g., histamine) and inhibitors (e.g., omeprazole).[11][23]

-

Separation: The cells are then separated from the incubation medium by centrifugation through a layer of oil.

-

Quantification: The amount of radioactivity in the cell pellet is measured by liquid scintillation counting.

-

Calculation: The aminopyrine ratio (concentration inside the cells to concentration in the medium) is calculated to quantify acid secretion.[8]

Identification of Omeprazole Binding Sites

Objective: To identify the specific cysteine residues on the H+/K+-ATPase that are covalently modified by activated omeprazole.

Methodology:

-

Site-Directed Mutagenesis: Specific cysteine residues in the H+/K+-ATPase gene (e.g., Cys321, Cys813, Cys822, Cys892) are mutated to other amino acids (e.g., alanine (B10760859) or serine).[5][10] The mutated enzyme is then expressed in a suitable cell line (e.g., HEK293 cells).[5][10] The effect of these mutations on the ability of omeprazole to inhibit H+/K+-ATPase activity is then assessed. Loss of inhibition upon mutation of a specific cysteine residue indicates its involvement in the binding of the drug.[5][10]

-

Mass Spectrometry:

-

The H+/K+-ATPase is incubated with radiolabeled or unlabeled omeprazole.

-

The enzyme is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptide fragments.[6]

-

These fragments are analyzed by mass spectrometry to identify the peptides that have been modified by omeprazole, thereby pinpointing the exact cysteine residue(s) involved in the covalent bond formation.

-

Visualizing the Mechanism of Action and Experimental Workflows

Signaling Pathways and Mechanism of Action

Caption: Mechanism of omeprazole action in a gastric parietal cell.

Experimental Workflow: H+/K+-ATPase Activity Assay

References

- 1. Effect of omeprazole on gastric acid secretion in rat: evaluation of dose, duration of effect, and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The gastric H+,K+-ATPase: the site of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and separation of highly enriched fractions of viable mouse gastric parietal cells by velocity sedimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the site of inhibition by omeprazole of a alpha-beta fusion protein of the H,K-ATPase using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding site of omeprazole in hog gastric H+,K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of omeprazole on gastric acid secretion by the rat isolated stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of covalent with reversible inhibitor binding sites of the gastric H,K-ATPase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrin action on aminopyrine accumulation in isolated pig parietal cells requires cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation, culture and adenoviral transduction of parietal cells from mouse gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of gastric acid secretion by omeprazole in the dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scite.ai [scite.ai]

- 21. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760 (TZU-0460) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis Pathways of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis pathways for omeprazole (B731), a widely used proton pump inhibitor. The document details the synthesis of key intermediates, the condensation reaction to form the thioether precursor, and various methods for the final oxidation to yield omeprazole and its enantiomerically pure form, esomeprazole (B1671258). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Overview of Omeprazole Synthesis

The most common and industrially significant synthesis of omeprazole involves a convergent approach, which can be broadly divided into three main stages:

-

Synthesis of the Pyridine (B92270) Intermediate: Preparation of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.

-

Synthesis of the Benzimidazole (B57391) Intermediate: Preparation of 5-methoxy-2-mercaptobenzimidazole (B30804).

-

Condensation and Oxidation: Coupling of the two intermediates to form the thioether, followed by oxidation to the sulfoxide, omeprazole.

A critical aspect of modern omeprazole synthesis is the enantioselective oxidation to produce (S)-omeprazole (esomeprazole), which exhibits a more favorable pharmacokinetic profile. This guide will cover both racemic and asymmetric synthesis strategies.

Synthesis of Key Intermediates

Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride (IV)

This key pyridine intermediate is crucial for the synthesis of omeprazole. One common method involves the chlorination of the corresponding hydroxymethylpyridine.[1][2][3][4]

Experimental Protocol:

A general and efficient procedure for the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride involves the reaction of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine with a chlorinating agent such as thionyl chloride or triphosgene (B27547).[2][3][4][5]

-

Materials:

-

4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine

-

Thionyl chloride or Triphosgene

-

Anhydrous dichloromethane (B109758) or Toluene (B28343)

-

Hexane (B92381) or Acetone for precipitation/washing

-

-

Procedure using Thionyl Chloride: [3]

-

Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol) in anhydrous dichloromethane (400 mL) under an inert atmosphere (e.g., argon).

-

Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Suspend the residue in hexane (200 mL), filter the solid, and wash with fresh hexane (50 mL).

-

Dry the solid in air to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.

-

-

Procedure using Triphosgene: [4]

-

Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene.

-

Cool the solution to 0-10 °C and add a toluene solution of triphosgene dropwise.

-

After the reaction is complete (monitored by HPLC), add a small amount of methanol (B129727).

-

Remove acidic gases under reduced pressure.

-

The product is obtained by centrifugation and drying.

-

Quantitative Data:

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Purity | Reference(s) |

| Thionyl Chloride | Dichloromethane | Room Temp. | 1 hour | ~100% | High | [3] |

| Triphosgene | Toluene | 0-10 °C | 3 hours | ~97.5% | >99.7% | [4] |

| Sulfuryl Chloride | Dichloromethane | Ice bath -> RT | 1.5 hours | 76.4% | 99.7% | [1] |

Synthesis of 5-Methoxy-2-mercaptobenzimidazole (V)

This benzimidazole intermediate provides the core structure of omeprazole. It is typically synthesized from the corresponding o-phenylenediamine (B120857) derivative.

Experimental Protocol:

A widely used method for the preparation of 2-mercaptobenzimidazoles is the reaction of an o-phenylenediamine with potassium ethyl xanthate or carbon disulfide in the presence of a base.[1]

-

Materials:

-

4-methoxy-1,2-phenylenediamine

-

Potassium ethyl xanthate or Carbon disulfide and Potassium hydroxide (B78521)

-

Water

-

Acetic acid

-

-

Procedure using Potassium Ethyl Xanthate: [1]

-

A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 95% ethanol (300 ml), and water (45 ml) is heated under reflux for 3 hours.

-

Activated carbon (Norit) is added, and the mixture is refluxed for another 10 minutes.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is heated to 60–70°C, and warm water (300 ml) is added.

-

A solution of acetic acid (25 ml) in water (50 ml) is added with stirring to precipitate the product.

-

The mixture is cooled to complete crystallization.

-

The product is collected by filtration and dried.

-

Quantitative Data:

| Reagent | Solvent | Reaction Time | Yield | Melting Point | Reference(s) |

| Potassium Ethyl Xanthate | Ethanol/Water | 3 hours | 84-86.5% | 303-304 °C | [1] |

| Carbon Disulfide/KOH | Ethanol/Water | Not specified | Similar to above | Similar to above | [1] |

Core Synthesis of Omeprazole

The core synthesis involves the condensation of the two key intermediates to form a thioether, which is subsequently oxidized to the sulfoxide.

Condensation to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole) (VI)

This step involves a nucleophilic substitution reaction where the thiolate of the benzimidazole attacks the chloromethyl group of the pyridine derivative.[6]

Experimental Protocol: [6]

-

Materials:

-

5-Methoxy-2-mercaptobenzimidazole (V)

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (IV)

-

Sodium hydroxide

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve sodium hydroxide (0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

-

Add 5-methoxy-2-mercaptobenzimidazole (0.10 mol) and reflux until it dissolves.

-

Cool the reaction mixture to below 10°C.

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

-

Stir the mixture for an additional 12 hours.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

-

Quantitative Data:

| Base | Solvent | Temperature | Reaction Time | Yield | Reference(s) |

| NaOH | Ethanol/Water | <10°C to 30°C | 4-12 hours | ~96% | [6] |

Oxidation to Omeprazole

The final step is the selective oxidation of the thioether to the sulfoxide. Care must be taken to avoid over-oxidation to the corresponding sulfone, a common impurity.[7][8]

A common method for preparing racemic omeprazole involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[6][9]

Experimental Protocol: [6]

-

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (VI)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

-

-

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution to a temperature between -10°C and 0°C.

-

Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by recrystallization.

-

Quantitative Data for Racemic Oxidation:

| Oxidizing Agent | Solvent | Temperature | Yield | Reference(s) |

| m-CPBA | Dichloromethane | -10°C to 0°C | High | [6] |

| Hydrogen Peroxide / Ammonium Molybdate | Methanol | Not specified | Not specified | [10] |

The production of enantiomerically pure esomeprazole is of significant commercial interest. Several methods have been developed for the asymmetric oxidation of the prochiral thioether.

a) Titanium-Catalyzed Asymmetric Oxidation (Modified Sharpless Oxidation)

This is a widely used industrial method that employs a chiral titanium complex.[11][12][13][14][15]

Experimental Protocol: [11]

-

Catalyst Formation:

-

In a suitable reactor, charge toluene, D-(-)-diethyl tartrate (DET), and deionized water.

-

Heat the mixture to 48-54 °C.

-

Add tetraisopropyl titanate and stir for approximately 50 minutes to form the chiral titanium complex.

-

Cool the mixture to 28-34 °C.

-

-

Asymmetric Oxidation:

-

Add the thioether intermediate (pyrmetazole) to the reaction mixture.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add cumene (B47948) hydroperoxide (CHP) dropwise while maintaining the temperature.

-

Allow the reaction to proceed for 60-120 minutes after the addition is complete.

-

-

Work-up and Isolation:

-

Quench the reaction by adding aqueous ammonia (B1221849) and sodium bisulfite solution.

-

Isolate the esomeprazole, which may involve extraction and crystallization.

-

b) Iron-Catalyzed Asymmetric Oxidation

This method offers a more environmentally benign and cost-effective alternative to titanium-based catalysts.[16][17][18][19]

-

General Procedure: The reaction typically involves an iron salt (e.g., Fe(acac)₃), a chiral Schiff base ligand, and an oxidizing agent like hydrogen peroxide. A carboxylate additive is often crucial for high enantioselectivity.[17]

c) Biocatalytic Asymmetric Oxidation

Enzyme-based methods provide a green and highly selective route to esomeprazole. Engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), are used to catalyze the oxidation.[5][20][21]

-

General Procedure: This process typically involves whole-cell biocatalysts or isolated enzymes in an aqueous medium. The reaction often requires a cofactor regeneration system. The product is then extracted and purified.[20][21]

Comparative Quantitative Data for Asymmetric Synthesis of Esomeprazole:

| Catalytic System | Oxidizing Agent | Yield | Enantiomeric Excess (ee) | Key Features | Reference(s) |

| Titanium/DET | Cumene Hydroperoxide | 80-91% | >94% | Industrially established, high enantioselectivity | [11] |

| Iron/Chiral Schiff Base | Hydrogen Peroxide | ~87% | ~99.4% | More environmentally friendly, scalable | [17] |

| Engineered BVMO | Molecular Oxygen (Air) | ~90.1% | >99.9% | Green chemistry, high selectivity, aqueous medium | [20][21] |

Purification of Omeprazole

Purification is a critical step to obtain omeprazole of pharmaceutical-grade purity. Recrystallization is a common method.[22][23][24]

Experimental Protocol for Recrystallization:

-

Procedure:

-

Dissolve the crude omeprazole in a suitable solvent, such as a mixture of methanol and water, or acetonitrile (B52724) and a mixed solvent system.[22][24]

-

The pH is often adjusted to the alkaline range (pH 9-11) to facilitate dissolution and stability.[22]

-

The solution may be filtered to remove insoluble impurities.

-

Crystallization is induced by cooling, addition of an anti-solvent, or adjusting the pH.

-

The purified crystals are collected by filtration, washed with a cold solvent, and dried.

-

Synthesis and Characterization of Impurities

The main process-related impurity in omeprazole synthesis is the sulfone derivative, formed by over-oxidation of the thioether.[7][8] Other impurities can also arise from starting materials and side reactions.[25][26][27][28]

Synthesis of Omeprazole Sulfone: [8]

-

Procedure:

-

Dissolve the omeprazole thioether in a solvent like dichloromethane.

-

Add an excess of an oxidizing agent, such as m-CPBA (more than two equivalents).

-

The reaction is typically carried out at a controlled temperature.

-

The product is isolated and purified, often by column chromatography.

-

The characterization of omeprazole and its impurities is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[26][27][29]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows in the synthesis of omeprazole.

Caption: Overall workflow for the synthesis of omeprazole.

Caption: Logical flow of the omeprazole synthesis.

Caption: Comparison of asymmetric oxidation methods.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

- 8. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]

- 9. WO2001044231A1 - Improved omeprazole process and compositions thereof - Google Patents [patents.google.com]

- 10. Improved Process For The Preparation Of Omeprazole Form A [quickcompany.in]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric synthesis of esomeprazole (2000) | Hanna Cotton | 274 Citations [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Development of whole cell biocatalytic system for asymmetric synthesis of esomeprazole with enhancing coenzyme biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scientificupdate.com [scientificupdate.com]

- 22. CN104045627A - Purification method of omeprazole - Google Patents [patents.google.com]

- 23. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 24. ijesrr.org [ijesrr.org]

- 25. scispace.com [scispace.com]

- 26. researchgate.net [researchgate.net]

- 27. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]

- 29. chemrevlett.com [chemrevlett.com]

Spectroscopic Characterization of Omeprazole Acid Degradation Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a cornerstone proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders.[1][2] As a prodrug, its therapeutic efficacy is predicated on its activation within the acidic milieu of the gastric parietal cells.[1][3] This activation, however, is part of a broader chemical instability in acidic conditions, leading to a complex series of degradation products.[4] For drug development, formulation, and quality control, a thorough understanding and robust characterization of these acid-induced degradants are paramount.

This technical guide provides an in-depth overview of the spectroscopic techniques used to identify and characterize the products of omeprazole's acid-catalyzed degradation. It includes detailed experimental protocols, tabulated spectroscopic data, and visualizations of the degradation pathway and analytical workflow.

The Acid Degradation Pathway of Omeprazole

Omeprazole itself is inactive. Upon reaching the acidic secretory canaliculi of parietal cells, it undergoes a proton-catalyzed molecular rearrangement.[5] The process begins with protonation, followed by a series of intramolecular reactions that ultimately form a tetracyclic sulfenamide (B3320178).[6][7] This active sulfenamide is the species that covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and reducing gastric acid secretion.[1]

The key transformation is the conversion of the sulfoxide (B87167) in omeprazole to a reactive sulfenamide, which is in equilibrium with a sulfenic acid intermediate.[8] This conversion is rapid in low pH environments.[4]

Experimental Protocols

Characterizing acid degradation products requires a systematic approach involving controlled degradation followed by comprehensive analysis.

Protocol 1: Forced Acid Degradation of Omeprazole

This protocol describes a typical procedure for generating acid-degraded samples for analysis.

-

Sample Preparation: Accurately weigh and dissolve a known amount of omeprazole reference standard or drug product in a minimal amount of methanol (B129727) or 0.1 N NaOH. Dilute with 50:50 methanol:water to a suitable stock concentration (e.g., 400 µg/mL).[9]

-

Acid Hydrolysis: Transfer a precise volume of the stock solution to a volumetric flask. Add an equal volume of 0.1 N to 0.5 M hydrochloric acid (HCl).[10][11]

-

Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 1.5 to 2 hours) or under reflux for a shorter duration (e.g., 30 minutes).[11] The extent of degradation can be monitored over time by taking aliquots.[12]

-

Neutralization: After the desired incubation period, halt the degradation by adding a stoichiometric equivalent of sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N NaOH) to neutralize the acid.[9]

-

Final Dilution: Dilute the neutralized sample to the final target concentration for analysis using the mobile phase or an appropriate solvent.

-

Filtration: Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulates before injection into an HPLC system.[9][11]

Protocol 2: General Spectroscopic Analysis Workflow

The resulting mixture of undegraded omeprazole and its degradation products is typically analyzed using a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analysis and Data

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of omeprazole degradation. The degradation process is marked by distinct changes in the UV spectrum.

-

Omeprazole: Exhibits a characteristic absorption maximum (λmax) around 302-306 nm in neutral or basic solutions.[3][13]

-

Acid Degradation: Upon acid-induced degradation, the primary absorption maximum shifts to a lower wavelength (a hypsochromic or blue shift), and the absorption intensity decreases (a hypochromic effect).[14] This is due to the alteration of the chromophoric system during the molecular rearrangement.

| Compound | Solvent/Condition | λmax (nm) | Observation |

| Omeprazole | 0.1 N NaOH | ~305 | Characteristic peak |

| Omeprazole | Acidic (e.g., pH 4) | Shift to lower λ | Hypsochromic & Hypochromic shift |

Table 1: Summary of UV-Vis Spectroscopic Data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information on the functional groups present in a molecule. While complex mixtures from degradation studies are difficult to analyze directly, FT-IR is useful for characterizing isolated degradation products and confirming structural changes.

| Wavenumber (cm⁻¹) | Assignment in Omeprazole | Expected Change Upon Degradation |

| ~3000-2850 | C-H stretching (aromatic & aliphatic) | Minor changes |

| ~1588 | C=N, C=C stretching (benzimidazole ring) | Shifts due to ring rearrangement |

| ~1203 | C-N stretching | Shifts due to ring rearrangement |

| ~1077, ~1013 | S=O stretching | Disappearance of this peak is a key indicator of conversion to sulfenamide. |

| ~822 | C-H out-of-plane bending | Minor changes |

Table 2: Key FT-IR Vibrational Frequencies for Omeprazole and Expected Changes.[15][16][17]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most powerful technique for identifying and characterizing degradation products. High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions.[18][19]

Under acidic conditions, omeprazole (C₁₇H₁₉N₃O₃S, MW: 345.12) primarily forms a rearranged monomer (the cyclic sulfenamide, C₁₇H₁₇N₃O₂S, MW: 327.10) and various dimer species.[4][18][19]

| Compound/Ion | Formula | Theoretical [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Omeprazole | C₁₇H₁₉N₃O₃S | 346.1220 | 198, 149, 136 |

| Cyclic Sulfenamide (Monomer) | C₁₇H₁₇N₃O₂S | 328.1114 | - |

| Singly Charged Dimer | - | 673.2125 | 149.0710 (benzimidazole moiety) |

| Doubly Charged Dimer | - | 345.1053 | - |

Table 3: High-Resolution Mass Spectrometric Data for Omeprazole and Key Acid Degradation Products.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for unambiguous structure elucidation of isolated degradation products.[2] ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment in Omeprazole (DMSO-d₆) | Expected Change Upon Degradation |

| ~12.36 (1H, s) | N-H (benzimidazole) | Disappearance of this signal upon formation of the tetracyclic sulfenamide. |

| ~8.16 (1H, s) | Pyridine-H | Significant shift due to electronic changes in the rearranged ring system. |

| ~7.53, 7.18, 6.95 (1H each, s) | Benzimidazole-H | Shifts due to electronic changes. |

| ~4.88 (2H, s) | -CH₂-S(O)- | Shift and possible change in multiplicity. |

| ~3.86, 3.72 (3H each, s) | -OCH₃ | Minor shifts. |

| ~2.23 (6H, s) | Pyridine -CH₃ | Minor shifts. |

Table 4: Key ¹H NMR Chemical Shifts for Omeprazole and Expected Changes During Acid Degradation.[20][21]

Conclusion

The spectroscopic characterization of omeprazole's acid degradation is a multi-faceted process essential for ensuring the safety, stability, and efficacy of its pharmaceutical formulations. UV-Vis spectroscopy serves as an excellent tool for real-time degradation monitoring. Mass spectrometry is indispensable for the rapid identification of the array of potential degradation products, from the primary active sulfenamide to various dimeric species. Finally, FT-IR and NMR spectroscopy provide definitive structural confirmation of isolated products. Together, these techniques offer a comprehensive analytical toolkit for researchers and drug development professionals working with this vital medication.

References

- 1. What is the mechanism of Omeprazole? [synapse.patsnap.com]

- 2. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revealing the Mechanistic Pathway of Acid Activation of Proton Pump Inhibitors To Inhibit the Gastric Proton Pump: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of Omeprazole Acid Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the acid degradation products of omeprazole. Omeprazole, a proton pump inhibitor, is notoriously labile in acidic environments, a characteristic that necessitates a thorough understanding of its degradation pathways for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy.[1][2] This document details the chemistry of degradation, key degradation products, and the analytical methodologies required for their identification and quantification.

The Chemistry of Omeprazole Degradation in Acidic Media

Omeprazole is a prodrug that, under acidic conditions, undergoes a proton-catalyzed transformation to its active form, a sulfenamide.[1] This active metabolite covalently binds to the H+/K+-ATPase enzyme in gastric parietal cells. However, this same acid sensitivity leads to the formation of various degradation products if the drug is exposed to acidic environments, such as the stomach, without a protective enteric coating.[1][3]

The degradation process is rapid at low pH, with a reported half-life of about 10 minutes at a pH below 5.[1] The degradation mechanism involves a complex series of intramolecular rearrangements. The initial step is the protonation of the pyridine (B92270) and benzimidazole (B57391) nitrogens, which facilitates a nucleophilic attack of the pyridine ring on the benzimidazole ring.[1] This leads to the formation of a tetracyclic intermediate, which then rearranges to form the primary degradation products.

Key degradation pathways include the formation of a rearranged monomer, as well as singly and doubly charged dimer ions which may feature varying numbers of sulfur atoms in the dimer bridge.[4][5]

References

A Deep Dive into the In Vivo Pharmacokinetics of Omeprazole Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Omeprazole (B731), a cornerstone in the management of acid-related gastrointestinal disorders, is a chiral drug administered as a racemic mixture of its S- and R-enantiomers. The S-enantiomer, known as esomeprazole, has also been developed as a single-enantiomer product. A comprehensive understanding of the stereoselective pharmacokinetics of these enantiomers is paramount for optimizing therapeutic strategies and for the development of new proton pump inhibitors. This technical guide provides a detailed overview of the in vivo pharmacokinetics of S-omeprazole and R-omeprazole, summarizing key quantitative data, outlining experimental protocols, and visualizing metabolic pathways and experimental workflows.

Stereoselective Metabolism and Pharmacokinetic Profile

The in vivo disposition of omeprazole is markedly stereoselective, primarily due to differential metabolism by cytochrome P450 enzymes.[1][2][3] The S-enantiomer (esomeprazole) is metabolized more slowly than the R-enantiomer, leading to higher plasma concentrations and greater systemic exposure.[3][4] This difference is mainly attributed to the enzymes CYP2C19 and CYP3A4.[1][2]

CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of the pyridine (B92270) group of R-omeprazole, a major metabolic pathway for this enantiomer.[1][2] In contrast, while CYP2C19 also metabolizes S-omeprazole, it does so to a lesser extent and primarily through 5-O-demethylation of the benzimidazole (B57391) group.[1] The intrinsic clearance for the formation of the 5-hydroxy metabolite is significantly higher for R-omeprazole than for S-omeprazole.[1]

CYP3A4-mediated sulfoxidation is another key metabolic pathway, and it preferentially metabolizes the S-enantiomer to omeprazole sulfone.[1][2] Despite this, the overall clearance of S-omeprazole is lower than that of R-omeprazole.[1][4] This slower metabolism of S-omeprazole results in a higher area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) compared to R-omeprazole following administration of the racemate.[4][5]

The genetic polymorphism of CYP2C19 further influences the pharmacokinetics of omeprazole enantiomers. Individuals who are poor metabolizers for CYP2C19 exhibit significantly higher exposure to both enantiomers, although the difference between the enantiomers is less pronounced in this population compared to extensive metabolizers.[4][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for S-omeprazole and R-omeprazole from a study in healthy subjects after a single oral dose of 20 mg racemic omeprazole.[5]

Table 1: Pharmacokinetic Parameters of Omeprazole Enantiomers in Plasma [5]

| Parameter | S-omeprazole (Mean) | R-omeprazole (Mean) | Fold Difference (S/R) |

| Cmax (ng/mL) | Higher | Lower | ~1.5 |

| AUC (ng·h/mL) | Higher | Lower | ~1.3 |

| Tmax (h) | 2.5 | 2.5 | - |

| t1/2 (h) | ~0.7 | Shorter than S-enantiomer | - |

Data extracted from a study involving a single oral administration of 20 mg omeprazole tablets to four healthy volunteers.[5]

Experimental Protocols

The determination of the pharmacokinetic profiles of omeprazole enantiomers in vivo requires robust experimental designs and sensitive analytical methodologies.

Subject Population and Study Design

A typical pharmacokinetic study involves administering a single oral dose of racemic omeprazole to a cohort of healthy volunteers.[5] Key characteristics of the study population, including age, weight, and CYP2C19 genotype, are recorded as they can significantly influence drug metabolism.[5][6] Blood samples are collected at predetermined time points over a 24-hour period to capture the absorption, distribution, metabolism, and elimination phases of the drug.[5]

Sample Preparation and Analytical Methodology

Plasma is separated from the collected blood samples. The determination of S- and R-omeprazole concentrations in plasma necessitates a highly selective and sensitive analytical method due to their identical chemical composition.

1. Sample Extraction: A common technique for extracting omeprazole enantiomers from plasma is microextraction by packed sorbent (MEPS).[5][8] This method offers a rapid and efficient cleanup of the biological matrix. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed.[5]

2. Chromatographic Separation: Enantioselective separation is typically achieved using chiral high-performance liquid chromatography (HPLC).[9][10][11] A chiral stationary phase, such as a cellulose-based column, is used to resolve the S- and R-enantiomers.[5][11]

3. Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and specificity.[5][9] The mass spectrometer is operated in the positive ion mode, monitoring specific mass transitions for omeprazole and an internal standard.[5][8]

4. Quantification: The concentration of each enantiomer is determined by constructing a calibration curve using standards of known concentrations. The limit of quantification for these methods is typically in the low ng/mL range.[5]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Omeprazole Enantiomers

The following diagram illustrates the stereoselective metabolism of S-omeprazole and R-omeprazole by CYP2C19 and CYP3A4.

Caption: Stereoselective metabolism of omeprazole enantiomers by CYP2C19 and CYP3A4.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The diagram below outlines the typical workflow for conducting an in vivo pharmacokinetic study of omeprazole enantiomers.

Caption: A typical workflow for an in vivo pharmacokinetic study of omeprazole enantiomers.

References

- 1. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the enantiomers of omeprazole in blood plasma by normal-phase liquid chromatography and detection by atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantiomeric determination of the plasma levels of omeprazole by direct plasma injection using high-performance liquid chromatography with achiral-chiral column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are governed by its solid-state structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development, influencing stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of omeprazole and its sodium salt, intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Crystal Structure and Polymorphism of Omeprazole

Omeprazole has been reported to exist in at least three polymorphic forms: Form A, Form B, and Form C. These forms exhibit distinct crystallographic properties and stability profiles.

Crystallographic Data of Omeprazole Polymorphs

The crystallographic parameters for the known polymorphs of omeprazole are summarized in the table below. This data is essential for the unambiguous identification and characterization of each polymorphic form.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| Form A | Triclinic | P-1 (inferred) | 10.410(4) | 10.468(3) | 9.729(4) | 111.51(3) | 116.78(3) | 90.77(3) | [1] |

| Form B | Triclinic | P-1 | 9.6421 | 10.3865 | 10.1539 | 89.929 | 110.939 | 116.937 | [2][3] |

| Form C | Triclinic | Not Reported | 9.705-9.740 | 10.335-10.375 | 10.525-10.590 | 90.95-91.15 | 111.70-111.90 | 116.25-116.50 | [4] |

Note: The space group for Form A is inferred from its triclinic crystal system and similarity to Form B. The space group for Form C has not been definitively reported in the reviewed literature.

X-ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for distinguishing between different polymorphic forms. The characteristic d-spacing values for Omeprazole Forms A and B are presented below.

| Form A | Form B |

| d-spacing (Å) | d-spacing (Å) |

| 9.5 | 9.7 |

| 7.9 | 8.0 |

| 7.4 | 7.9 |

| 7.2 | 7.2 |

| 6.0 | 6.0 |

| 5.6 | 5.6 |

| 5.2 | 5.2 |

| 5.1 | 5.1 |

| 4.89 | 4.5 |

| 4.64 | 4.4 |

| 4.60 | 4.3 |

| 4.53 | 3.7 |

| 4.49 | 3.5 |

| 4.31 | 3.4 |

| 4.19 | 3.2 |

| 4.15 | 3.0 |

| 3.95 | |

| 3.71 | |

| 3.59 | |

| 3.48 | |

| 3.45 | |

| 3.31 | |

| 3.22 | |

| 3.17 | |

| 3.11 | |

| 3.04 | |

| 3.00 | |

| 2.91 | |

| 2.86 | |

| 2.85 | |

| 2.75 | |

| 2.67 | |

| 2.45 | |

| 2.41 |

Data compiled from references[1][5][6].

Crystal Structure and Polymorphism of Omeprazole Sodium

The sodium salt of omeprazole also exhibits polymorphism, with Form A and Form B being the most well-characterized. These forms differ in their hydration state and stability. Omeprazole sodium Form A is a hydrate (B1144303) with one to two water molecules, with one being strongly bound.[7] In contrast, Form B is a stable monohydrate.[7]

Crystallographic Data of Omeprazole Sodium Polymorphs

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Form A | Not Reported | Not Reported | - | - | - | - | |

| Form B | Monoclinic | Not Reported | 15.09 | 12.83 | 9.82 | 94.4 | [7] |

X-ray Powder Diffraction (XRPD) Data

The characteristic 2θ peaks for Omeprazole Sodium Form I and Form II (which correspond to different crystalline forms) are presented below.

| Form I (2θ) | Form II (2θ) |

| 5.23 | 5.30 |

| 9.35 | 9.75 |

| 10.80 | 13.67 |

| 13.50 | 17.28 |

| 17.16 | 19.46 |

| 18.59 | 20.41 |

| 19.74 | 21.17 |

| 20.30 | 22.10 |

| 21.21 | 24.68 |

| 25.04 | 25.32 |

| 25.57 | 27.94 |

| 26.88 | 32.14 |

| 27.44 | 33.20 |

| 28.03 | 35.08 |

| 28.53 | 36.15 |

| 30.31 | 40.43 |

| 31.41 | 44.98 |

| 33.03 | |

| 33.90 | |

| 35.46 | |

| 36.09 | |

| 36.47 | |

| 38.10 | |

| 39.52 |

Data compiled from reference[8].

Experimental Protocols

The characterization of omeprazole polymorphs relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

X-ray Powder Diffraction (XRPD)

Objective: To identify and differentiate between the crystalline forms of omeprazole.

Instrumentation: A standard laboratory X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

-

Gently grind approximately 100-200 mg of the omeprazole sample using an agate mortar and pestle to ensure a fine, homogeneous powder.

-

Carefully pack the powdered sample into a standard sample holder, ensuring a flat and even surface to minimize preferred orientation effects.

Data Collection:

-

Set the 2θ scan range from 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 1°/minute.

-

Collect the diffraction pattern at ambient temperature.

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the angular positions (2θ) and relative intensities of the diffraction peaks.

-

Compare the obtained peak list with the reference patterns for known omeprazole polymorphs for phase identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal properties, such as melting point and enthalpy of fusion, of omeprazole polymorphs and to study phase transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the omeprazole sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

Data Collection:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 10 °C/minute, under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature, typically from ambient temperature to a temperature above the melting point of the most stable form.

Data Analysis:

-

Analyze the resulting thermogram to identify endothermic (melting, desolvation) and exothermic (crystallization, degradation) events.

-

Determine the onset temperature and peak maximum of melting endotherms.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain vibrational spectra of omeprazole polymorphs for identification and to probe intermolecular interactions.

Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered omeprazole sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Collection:

-

Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Analysis:

-

Compare the obtained spectrum with reference spectra of known polymorphs.

-

Pay close attention to regions that are sensitive to polymorphic changes, such as those involving N-H, S=O, and C-O stretching vibrations, as these can indicate differences in hydrogen bonding and crystal packing.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Omeprazole

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, the final step in gastric acid secretion.[3] The drug is a prodrug that is activated in the acidic environment of the parietal cell's secretory canaliculi.

Caption: Mechanism of action of omeprazole in a gastric parietal cell.

Polymorphic Screening Workflow

A systematic approach is crucial for the discovery and characterization of all relevant polymorphic forms of a drug substance.

Caption: A typical workflow for polymorphic screening of an active pharmaceutical ingredient.

Conclusion

The existence of multiple polymorphic forms of omeprazole and its sodium salt underscores the importance of comprehensive solid-state characterization in drug development. The choice of a specific polymorph can have significant implications for the final drug product's performance and stability. This guide provides essential crystallographic data, detailed experimental protocols, and logical workflows to aid researchers in the identification, characterization, and selection of the optimal solid form of omeprazole for pharmaceutical applications. A thorough understanding and control of polymorphism are paramount to ensuring the quality, safety, and efficacy of omeprazole-containing medicines.

References

- 1. US7514560B2 - Crystalline form of omeprazole - Google Patents [patents.google.com]

- 2. (r)-Omeprazole | C17H19N3O3S | CID 9579578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. EP1390360A1 - Crystalline form of omeprazole - Google Patents [patents.google.com]

- 5. US20100183710A1 - Omeprazole form b - Google Patents [patents.google.com]

- 6. WO2007008588A2 - Omeprazole form b - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2007091276A2 - Novel crystal form of omeprazol sodium - Google Patents [patents.google.com]

In Vitro Metabolism of Omeprazole by Cytochrome P450 Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro metabolism of omeprazole (B731), a widely used proton pump inhibitor, with a focus on the cytochrome P450 (CYP) enzyme system. This document details the primary metabolic pathways, the kinetics of the enzymatic reactions, and the experimental protocols for studying these processes.

Introduction

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 superfamily of enzymes.[1][2][3] The rate and pathway of its metabolism are crucial determinants of its pharmacokinetic profile and clinical efficacy. Genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in omeprazole clearance, affecting therapeutic outcomes.[3][4] Understanding the in vitro metabolism of omeprazole is therefore essential for drug development, drug-drug interaction studies, and personalized medicine.

The two main cytochrome P450 isoforms responsible for omeprazole metabolism are CYP2C19 and CYP3A4.[3][5] CYP2C19 is the principal enzyme involved in the 5-hydroxylation of omeprazole, a major metabolic pathway, while CYP3A4 is primarily responsible for its sulfonation.[5]

Metabolic Pathways of Omeprazole

The in vitro metabolism of omeprazole proceeds through several key pathways, resulting in the formation of various metabolites. The primary reactions are hydroxylation and sulfonation, catalyzed by CYP2C19 and CYP3A4, respectively. Other minor metabolites are also formed.

The main metabolic routes are:

-

5-Hydroxylation: Catalyzed predominantly by CYP2C19, this reaction forms 5-hydroxyomeprazole.[5][6]

-

Sulfonation: Primarily mediated by CYP3A4, this pathway leads to the formation of omeprazole sulfone.[5]

-

5'-O-Desmethylation: This is another metabolic route, and studies suggest that CYP2C19 is more important for the 5-O-desmethyl formation from the S-enantiomer of omeprazole than for its 5-hydroxylation.[7]

These primary metabolites can undergo further metabolism. For instance, 5-hydroxyomeprazole can be further oxidized to a hydroxysulphone metabolite.[8]

Below is a diagram illustrating the primary metabolic pathways of omeprazole.

Caption: Primary metabolic pathways of omeprazole.

Quantitative Data on Omeprazole Metabolism

The kinetics of omeprazole metabolism by CYP2C19 and CYP3A4 have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes. The following tables summarize key quantitative data.

Table 1: Kinetic Parameters for Omeprazole Metabolism by Recombinant Human CYP Enzymes

| CYP Isoform | Metabolite | Kinetic Parameter | Value | Reference |

| CYP2C19 | 5-Hydroxyomeprazole | Turnover Number | 13.4 ± 1.4 nmol/min/nmol P450 | [6] |

| CYP3A4 | 5-Hydroxyomeprazole | Turnover Number | 5.7 ± 1.1 nmol/min/nmol P450 | [6] |

| CYP3A4 | Omeprazole Sulfone | Turnover Number | 7.4 ± 0.9 nmol/min/nmol P450 | [6] |

| CYP2C8 | 5-Hydroxyomeprazole | Turnover Number | 2.2 ± 0.1 nmol/min/nmol P450 | [6] |

| CYP2C18 | 5-Hydroxyomeprazole | Turnover Number | 1.5 ± 0.1 nmol/min/nmol P450 | [6] |

| CYP2C9 | 5-Hydroxyomeprazole | Turnover Number | ~0.5 nmol/min/nmol P450 | [6] |

Table 2: Intrinsic Clearance (CLint) for the Metabolism of Omeprazole Enantiomers in Human Liver Microsomes

| Enantiomer | Metabolite | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| S-Omeprazole | 5-Hydroxyomeprazole | Low | [7] |

| R-Omeprazole | 5-Hydroxyomeprazole | 10-fold higher than S-omeprazole | [7] |

| S-Omeprazole | Omeprazole Sulfone | Higher than R-omeprazole | [7] |

| R-Omeprazole | Omeprazole Sulfone | Lower than S-omeprazole | [7] |

| S-Omeprazole | 5-O-Desmethylomeprazole | Higher than R-omeprazole | [7] |

| R-Omeprazole | 5-O-Desmethylomeprazole | Lower than S-omeprazole | [7] |

| S-Omeprazole | Total (all metabolites) | 14.6 | [7] |

| R-Omeprazole | Total (all metabolites) | 42.5 | [7] |

Table 3: Inhibition of CYP2C19 and CYP3A4 by Omeprazole and its Metabolites

| Inhibitor | Target Enzyme | IC50 (µM) | Reference |

| Omeprazole | CYP2C19 | 8.4 ± 0.6 | [9] |

| Omeprazole | CYP3A4 | 40 ± 4 | [9] |

| Omeprazole Sulfone | CYP2C19 | Potent | [9] |

| Omeprazole Sulfone | CYP3A4 | More potent than Omeprazole | [9] |

| 5-Hydroxyomeprazole | CYP2C19 | Inhibitory | [9] |

| 5-Hydroxyomeprazole | CYP3A4 | More potent than Omeprazole | [9] |

| 5'-O-Desmethylomeprazole | CYP2C19 | Inhibitory | [9] |

| 5'-O-Desmethylomeprazole | CYP3A4 | More potent than Omeprazole | [9] |

| Carboxyomeprazole | CYP2C19 | Inhibitory | [9] |

| Carboxyomeprazole | CYP3A4 | Inhibitory | [9] |

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolism of omeprazole in human liver microsomes.

Caption: General workflow for an in vitro metabolism assay.

Materials:

-

Omeprazole

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation:

-

Prepare a stock solution of omeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a suspension of HLMs in potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and omeprazole solution.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the substrate to equilibrate with the enzymes.[9]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[9] The incubation time should be within the linear range of metabolite formation.

-

-

Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analytical Method: HPLC-MS/MS for Omeprazole and Metabolites

This protocol outlines a typical HPLC-MS/MS method for the simultaneous quantification of omeprazole and its major metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.25) and an organic solvent (e.g., acetonitrile) is typical.[10]

-

Flow Rate: A flow rate of around 0.3-1.0 mL/min is generally employed.[11][12]

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[11]

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

-

Monitored Transitions (m/z):

Sample Preparation:

-

Liquid-Liquid Extraction (LLE): A common method for extracting the analytes from the plasma or microsomal incubation matrix.[10]

-

Solid-Phase Extraction (SPE): Can also be used for sample cleanup and concentration.[12]

Conclusion

The in vitro metabolism of omeprazole is a complex process primarily mediated by CYP2C19 and CYP3A4. The kinetic parameters of these enzymatic reactions are well-characterized and demonstrate the significant role of CYP2C19 in the high-affinity hydroxylation of omeprazole. The provided experimental protocols offer a foundation for researchers to design and conduct in vitro studies to further investigate the metabolism of omeprazole and other xenobiotics. A thorough understanding of these in vitro processes is critical for predicting in vivo pharmacokinetics, assessing drug-drug interaction potential, and advancing the principles of personalized medicine.

References

- 1. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Enantiomer/Enantiomer Interactions between the S- and R- Isomers of Omeprazole in Human Cytochrome P450 Enzymes: Major Role of CYP2C19 and CYP3A4 | Semantic Scholar [semanticscholar.org]

- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. researchgate.net [researchgate.net]

- 6. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Sigma-Aldrich [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Salt Factor: A Deep Dive into the Physicochemical Properties of Omeprazole Salts for Pharmaceutical Development

For Immediate Release

[City, State] – This technical guide provides a comprehensive analysis of the core physicochemical properties of various omeprazole (B731) salts, offering a critical resource for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for the formulation of stable, bioavailable, and effective pharmaceutical products. This whitepaper collates and presents key data on solubility, stability, hygroscopicity, and thermal characteristics, alongside detailed experimental protocols and visual workflows to facilitate comprehension and replication.

Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, is a weakly basic drug that is highly unstable in acidic environments.[1][2] To enhance its stability and improve its pharmaceutical processability, omeprazole is often formulated as a salt. The choice of the salt form significantly impacts the drug's physicochemical characteristics, which in turn influence its dissolution rate, absorption, and overall therapeutic efficacy. This guide focuses on the most common salt forms, including omeprazole sodium and omeprazole magnesium, as well as the S-isomer, esomeprazole, in its magnesium salt form.

Comparative Physicochemical Properties

The selection of an appropriate salt is a critical decision in drug development. The following tables summarize the key physicochemical properties of omeprazole and its sodium and magnesium salts, providing a clear comparison for formulation scientists.

Table 1: General Physicochemical Properties of Omeprazole and Its Salts

| Property | Omeprazole | Omeprazole Sodium | Omeprazole Magnesium | Esomeprazole Magnesium Trihydrate |

| Molecular Formula | C₁₇H₁₉N₃O₃S[3] | C₁₇H₁₈N₃NaO₃S[4] | (C₁₇H₁₈N₃O₃S)₂Mg[5] | (C₁₇H₁₈N₃O₃S)₂Mg · 3H₂O[6] |

| Molecular Weight | 345.42 g/mol [7] | 367.40 g/mol [8] | 713.1 g/mol (anhydrous)[6] | 767.2 g/mol [6] |

| Appearance | White to off-white crystalline powder[7] | White to off-white, hygroscopic powder[9] | White to off-white crystalline powder[10] | White to slightly colored or off-white crystalline powder[6] |

| Melting Point (°C) | 156[1] | >165 (decomposes)[4] | Decomposes between 184-189[6] | Decomposes between 184-189[6] |

| pKa | pKa1 = 4.0 (pyridinium ion), pKa2 = 8.8 (benzimidazole)[10] | Not explicitly found | Not explicitly found | pKa1 = 4.2, pKa2 = 9.0[6] |

Table 2: Solubility Profile of Omeprazole and Its Salts

| Solvent | Omeprazole | Omeprazole Sodium | Omeprazole Magnesium | Esomeprazole Magnesium Trihydrate |

| Water | Very slightly soluble (0.5 mg/mL)[7] | Freely soluble[4] | Very slightly soluble[11][12] | Slightly soluble / Sparingly soluble[6][13] |

| Methanol | Freely soluble[1] | Soluble | Sparingly soluble[11][12] | Soluble[6] |

| Ethanol | Freely soluble[1] | Freely soluble (96%)[4] | Soluble (~1 mg/mL)[6] | Soluble (~1 mg/mL)[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (>19 mg/mL)[7] | Soluble (90 mg/mL)[8] | Soluble (~20 mg/mL)[14] | Soluble (~20 mg/mL)[6] |

| Heptane | Practically insoluble | Practically insoluble | Practically insoluble[11][12] | Practically insoluble[13] |

Table 3: Stability and Hygroscopicity

| Property | Omeprazole | Omeprazole Sodium | Omeprazole Magnesium | Esomeprazole Magnesium Trihydrate |

| pH Stability | Rapidly degrades in acidic media; acceptable stability in alkaline conditions.[1] | More stable in alkaline conditions.[15] | Good stability.[11] | Labile in acidic media; acceptable stability in alkaline conditions.[6] |

| Hygroscopicity | Hygroscopic[7] | Hygroscopic[4][9] | Hygroscopic powder[16] | Low hygroscopicity observed for some formulations.[17] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of active pharmaceutical ingredients and their salts. The following sections outline the protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This method is utilized for the quantitative determination of omeprazole and its related substances, providing insights into the stability of different salt forms under various conditions.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Column: Zorbax Eclipse XDB C8 (5 µm, 150 cm x 4.6 mm i.d.) or equivalent.[18]

Reagents:

-

Acetonitrile (B52724) (HPLC grade).

-

Phosphate (B84403) buffer (pH 7.0).[18]

-

Omeprazole reference standard.

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer (pH 7.0) and acetonitrile (70:30 v/v).[18]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 280 nm.[18]

-

Injection Volume: 20 µL.[6]

-

Column Temperature: Ambient.[18]

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the omeprazole reference standard in the mobile phase to prepare a stock solution of known concentration.

-

Sample Preparation: Dissolve a known quantity of the omeprazole salt in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the chromatograph.

-

Quantification: Compare the peak area of the omeprazole in the sample solution with that of the standard solution to determine the purity and concentration.

Dissolution Testing